tert-butyl 3-methyl-3-(2-sulfanylethoxy)azetidine-1-carboxylate
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Overview
Description
Tert-butyl 3-methyl-3-(2-sulfanylethoxy)azetidine-1-carboxylate is a synthetic organic compound that features a unique azetidine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-methyl-3-(2-sulfanylethoxy)azetidine-1-carboxylate typically involves the reaction of tert-butyl 3-methylazetidine-1-carboxylate with 2-mercaptoethanol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-methyl-3-(2-sulfanylethoxy)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The azetidine ring can participate in nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Substitution: Various substituted azetidine derivatives.
Hydrolysis: Carboxylic acids.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of tert-butyl 3-methyl-3-(2-sulfanylethoxy)azetidine-1-carboxylate is not fully understood. it is believed to interact with specific molecular targets through its azetidine ring and sulfanyl group. These interactions may involve binding to enzymes or receptors, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-[(methylsulfonyl)oxy]azetidine-1-carboxylate
- Tert-butyl 3-(methylamino)azetidine-1-carboxylate
- Tert-butyl 3-(2-hydroxyethoxy)azetidine-1-carboxylate
Uniqueness
Tert-butyl 3-methyl-3-(2-sulfanylethoxy)azetidine-1-carboxylate is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other azetidine derivatives that may lack this functional group.
Properties
CAS No. |
2763776-81-2 |
---|---|
Molecular Formula |
C11H21NO3S |
Molecular Weight |
247.4 |
Purity |
95 |
Origin of Product |
United States |
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